3-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid
Description
3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzoic acid is a benzoic acid derivative featuring a trisubstituted pyrazole ring at the 3-position. The pyrazole moiety is substituted with methyl groups at the 3-, 4-, and 5-positions, while the benzoic acid group is attached to the pyrazole’s nitrogen atom.
Properties
IUPAC Name |
3-(3,4,5-trimethylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-9(2)14-15(10(8)3)12-6-4-5-11(7-12)13(16)17/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUNYMWLYJTJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC=CC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by various agents, including vitamin B1, which has been found to be an efficient and green catalyst for this type of condensation reaction . The reaction conditions are generally mild, and the yields are high, ranging from 78% to 92% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives.
Scientific Research Applications
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its unique structure.
Mechanism of Action
The mechanism of action of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid and related compounds:
*Note: CAS 66053-93-8 corresponds to 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid in , but the target compound’s exact CAS is inferred here for structural analogy.
Key Comparative Insights:
Pyrazole Substituent Effects :
- Steric and Electronic Modulation : The trimethylpyrazole group in the target compound offers steric bulk, which may reduce reactivity in metal coordination compared to analogs with smaller substituents (e.g., tert-butyl or phenyl groups in and ). For instance, lanthanide complexes with benzoic acid derivatives often rely on accessible coordination sites, which bulky substituents may hinder .
- Thermal Stability : Dihydro-pyrazoline derivatives (e.g., ) exhibit higher melting points (233–234°C) than their unsaturated counterparts (192–194°C in ), suggesting that saturation enhances crystalline packing .
Benzoic Acid Substituent Effects: Positional Isomerism: Para-substituted analogs ( and ) may exhibit different electronic effects compared to meta-substituted compounds (e.g., the target compound). The meta position could reduce conjugation with the carboxylic acid group, altering acidity and solubility.
Synthetic and Safety Considerations :
- Yields and Methods : Pyrazole synthesis via oxidation of dihydro precursors (, % yield) is more efficient than direct hydrazine-based routes (, % yield), highlighting the impact of reaction pathways on productivity .
- Toxicity : The ethyl-dimethyl analog () is classified as acutely toxic (H302) and irritant (H315, H319), suggesting that alkyl substituents may influence safety profiles .
Applications: Coordination Chemistry: Benzoic acid derivatives with less sterically hindered pyrazole groups (e.g., ) are more likely to form stable metal complexes, as seen in lanthanide coordination studies . Drug Development: Hydroxyamino-oxo-ethyl substituents () introduce hydrogen-bonding motifs, which are valuable in kinase or phosphatase inhibitor design .
Biological Activity
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid (CAS Number: 1266378-45-3) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C13H14N2O2
- Molecular Weight: 230.26 g/mol
- SMILES Notation: Cc1nn(c(C)c1C)-c1cccc(c1)
The compound features a pyrazole ring substituted with three methyl groups and a benzoic acid moiety, which contributes to its unique biological properties.
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that related pyrazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, aminopyrazole derivatives have demonstrated sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | < 0.125 mg/mL |
| Related Pyrazole Derivative | E. coli | 8 mg/mL |
2. Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. For example, certain pyrazole-based compounds have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. One study reported IC50 values ranging from 0.08 to 12.07 mM for various cancer cell lines .
Case Study:
A specific derivative exhibited significant antiproliferative effects on HepG2 (liver cancer) and HeLa (cervical cancer) cell lines with growth inhibition percentages of 54.25% and 38.44%, respectively .
3. Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, some studies have indicated that pyrazole derivatives can modulate inflammatory responses. For instance, certain compounds have been shown to reduce microglial activation and cytokine production in animal models of neuroinflammation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity: Many pyrazole derivatives act as inhibitors of key enzymes involved in bacterial replication and cancer cell growth.
- Cell Cycle Arrest: Some compounds induce cell cycle arrest at the G2/M phase by disrupting microtubule dynamics.
- Modulation of Inflammatory Pathways: Certain derivatives can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6.
Q & A
Q. What are the recommended synthetic routes for 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid, and how can reaction conditions be optimized?
The synthesis of pyrazole-benzoic acid hybrids typically involves coupling substituted pyrazole precursors with benzoic acid derivatives. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for similar triazole-pyrazole hybrids, using reagents like copper sulfate and sodium ascorbate in THF/water at 50°C for 16 hours . Optimization may include adjusting solvent polarity, catalyst loading, and temperature to minimize side products. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products .
Q. How can X-ray crystallography and SHELX software validate the molecular structure of this compound?
SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. High-resolution data collection (e.g., synchrotron sources) improves accuracy. For pyrazole derivatives, hydrogen bonding between the pyrazole N–H and benzoic acid carboxyl groups often stabilizes the crystal lattice. SHELXL refinement parameters, such as anisotropic displacement factors and restraint protocols, help resolve disorder in methyl groups . Validation tools like PLATON should confirm absence of twinning or voids .
Advanced Research Questions
Q. How do electronic effects of substituents on the pyrazole ring influence the compound’s reactivity in catalytic applications?
The electron-donating methyl groups at the 3-, 4-, and 5-positions of the pyrazole ring enhance steric bulk and modulate electronic density, potentially affecting coordination chemistry. Computational studies (e.g., DFT/B3LYP/6-31G(d)) can predict charge distribution and frontier molecular orbitals. For example, methyl groups may lower electrophilicity at the pyrazole N-atoms, impacting metal-ligand interactions in catalysis . Experimental validation via cyclic voltammetry or UV-Vis spectroscopy is recommended.
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for pyrazole-benzoic acid derivatives?
Discrepancies may arise from poor bioavailability or metabolic instability. Pharmacokinetic studies (e.g., microsomal stability assays) can identify metabolic hotspots, such as esterification of the carboxyl group. Structural modifications, like prodrug strategies (e.g., methyl ester protection), may improve membrane permeability . For antimicrobial studies, ensure standardized MIC testing against clinically relevant strains (e.g., Acinetobacter baumannii) and validate via time-kill assays .
Q. How can computational modeling guide the design of derivatives with enhanced antimicrobial activity?
Molecular docking (e.g., AutoDock Vina) against bacterial targets (e.g., DNA gyrase) can prioritize derivatives with favorable binding. QSAR models correlating substituent parameters (e.g., Hammett σ) with MIC values reveal trends. For instance, electron-withdrawing groups on the phenyl ring may enhance interactions with hydrophobic enzyme pockets . Synthesize derivatives with fluorinated or nitro substituents and validate via NMR (e.g., , ) and mass spectrometry .
Methodological Challenges
Q. How should researchers address unexpected byproducts during synthesis, such as regioisomeric pyrazole formation?
Regioselectivity in pyrazole synthesis depends on precursor design (e.g., triazenylpyrazoles) and reaction kinetics. Use -labeling or 2D NMR (HSQC) to track nitrogen connectivity. If regioisomers form, optimize stoichiometry (e.g., excess alkyne) or employ orthogonal protecting groups for the benzoic acid moiety .
Q. What safety protocols are critical when handling this compound due to its potential carcinogenicity?
While direct evidence is lacking for the title compound, structurally related pyrazoles are classified as potential carcinogens. Use fume hoods, P95 respirators, and nitrile gloves during synthesis. Dispose of waste via licensed facilities, avoiding aqueous discharge due to unknown ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
